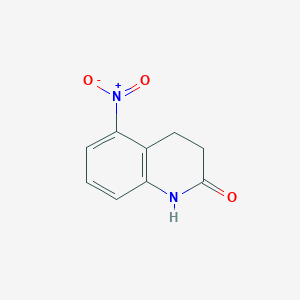

5-Nitro-3,4-dihydroquinolin-2(1H)-one

Description

BenchChem offers high-quality 5-Nitro-3,4-dihydroquinolin-2(1H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Nitro-3,4-dihydroquinolin-2(1H)-one including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-nitro-3,4-dihydro-1H-quinolin-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O3/c12-9-5-4-6-7(10-9)2-1-3-8(6)11(13)14/h1-3H,4-5H2,(H,10,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMXZMXUXZVCNNN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)NC2=C1C(=CC=C2)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The 5-Nitro-3,4-dihydroquinolin-2(1H)-one Scaffold: A Technical Guide to API Synthesis and Quality Control

Executive Summary & Chemical Identity

In the landscape of pharmaceutical manufacturing, the design and synthesis of beta-adrenergic blocking agents (beta-blockers) rely heavily on highly functionalized core scaffolds. 5-Nitro-3,4-dihydroquinolin-2(1H)-one (CAS: 65887-63-0) serves as a premier Active Pharmaceutical Ingredient (API) intermediate, specifically engineered for the synthesis of quinolinone-derived therapeutics such as Carteolol[1].

The strategic placement of the nitro group at the C5 position of the dihydroquinolinone ring provides a highly reactive handle. Through a sequence of controlled reductions and substitutions, this nitro group is ultimately converted into the essential ether linkage that bridges the aromatic core to the beta-blocker's hydrophilic side chain.

Table 1: Physicochemical Properties of the Core Scaffold

| Property | Specification |

| IUPAC Name | 5-nitro-3,4-dihydro-1H-quinolin-2-one |

| CAS Registry Number | 65887-63-0 |

| Molecular Formula | C9H8N2O3 |

| Molecular Weight | 192.17 g/mol |

| Purity Standard (API Grade) | ≥ 98.0% |

| Storage Conditions | Sealed in dry, 2–8 °C |

Data sourced from standardized manufacturing parameters[1].

Mechanistic Role in API Synthesis

The transformation of 5-Nitro-3,4-dihydroquinolin-2(1H)-one into a functional API is a masterclass in chemoselectivity. The synthetic journey to Carteolol involves three distinct mechanistic phases:

-

Reduction : The nitro group is reduced to an amine, yielding 5-amino-3,4-dihydroquinolin-2(1H)-one (CAS: 58130-38-4)[2].

-

Hydroxylation : The amine is converted to a diazonium salt and subsequently hydrolyzed to form 5-hydroxy-3,4-dihydroquinolin-2(1H)-one (CAS: 30389-33-4)[3].

-

Epoxidation & Amination : The phenolic hydroxyl undergoes an SN2 reaction with epichlorohydrin, followed by ring-opening with tert-butylamine to yield the final API[4].

Synthetic pathway from 5-Nitro-3,4-dihydroquinolin-2(1H)-one to Carteolol.

Experimental Protocols: A Self-Validating Workflow

To ensure high-yield transitions between these intermediates, the following step-by-step methodologies must be strictly adhered to. Each step is designed with built-in causality to prevent side reactions.

Protocol 1: Chemoselective Reduction to 5-Amino-3,4-dihydroquinolin-2(1H)-one

-

Objective : Reduce the nitro group without reducing the lactam carbonyl[2].

-

Causality : Palladium on Carbon (Pd/C) under a hydrogen atmosphere is utilized because it offers high chemoselectivity. The lactam carbonyl carbon is stabilized by resonance with the adjacent nitrogen lone pair, rendering it inert to mild catalytic hydrogenation, whereas the nitro group is readily reduced.

-

Procedure :

-

Dissolve 5-Nitro-3,4-dihydroquinolin-2(1H)-one in absolute ethanol.

-

Add 10% Pd/C catalyst (5% w/w relative to substrate).

-

Purge the reactor with nitrogen, followed by hydrogen gas.

-

Stir vigorously at room temperature under 30–40 psi of H2 until hydrogen uptake ceases.

-

Filter the catalyst through a Celite pad to prevent product contamination, and concentrate the filtrate in vacuo.

-

Protocol 2: Diazotization and Hydroxylation

-

Objective : Convert the amino group to a hydroxyl group via a diazonium intermediate[3].

-

Causality : The reaction temperature must be strictly maintained between 0–5 °C during the addition of sodium nitrite. If the temperature exceeds 5 °C, the diazonium salt will decompose prematurely, releasing nitrogen gas and leading to complex, intractable tar mixtures rather than the desired phenol.

-

Procedure :

-

Suspend 5-amino-3,4-dihydroquinolin-2(1H)-one in an aqueous sulfuric acid solution and cool to 0–5 °C in an ice-salt bath.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, maintaining the internal temperature below 5 °C.

-

Stir for 30 minutes to ensure complete diazotization.

-

Gradually heat the mixture to 90 °C for 1 hour to drive the hydrolysis (SN1-like mechanism), releasing N2 gas and forming 5-hydroxy-3,4-dihydroquinolin-2(1H)-one[3].

-

Cool to room temperature, extract with ethyl acetate, dry over anhydrous calcium sulfate, and evaporate to yield the solid intermediate[3].

-

Protocol 3: Epoxidation to the Carteolol Precursor

-

Objective : Attach the epoxide linker to the C5 hydroxyl group.

-

Causality : A strict molar ratio of 1:3 (substrate to epichlorohydrin) is employed[4]. The excess epichlorohydrin acts as a kinetic buffer, preventing the newly formed epoxide from reacting with another molecule of the starting phenol (dimerization). Furthermore, an aqueous sodium hydroxide solution at a precise concentration of 0.2 to 0.6 mol/L is used to deprotonate the phenol without causing base-catalyzed hydrolysis of the lactam ring[4].

-

Procedure :

-

Dissolve 5-hydroxy-3,4-dihydroquinolin-2(1H)-one in the aqueous NaOH solution (0.3–0.5 mol/L)[4].

-

Add epichlorohydrin in a 1:3 molar ratio[4].

-

Heat the biphasic mixture to 50–55 °C and stir for 5 to 7 hours[4].

-

Separate the organic layer, wash with brine, and concentrate to isolate 5-(2,3-epoxypropoxy)-3,4-dihydroquinolin-2(1H)-one.

-

Analytical Quality Control & Impurity Profiling

For the final API to meet regulatory standards, the intermediate stages must be rigorously monitored for degradation products and unreacted starting materials.

Analytical quality control workflow for quinolinone derivatives.

Table 2: Optimized HPLC-MS Parameters for Impurity Profiling

| Parameter | Specification | Scientific Rationale (Causality) |

| Column Type | Base-deactivated C18 | Prevents severe peak tailing caused by secondary electrostatic interactions between basic amine groups and residual silanols on standard silica[5]. |

| Mobile Phase | H2O : Acetonitrile (Gradient) | Provides the necessary polarity shift to resolve structurally similar impurities (e.g., unreacted 5-hydroxy intermediate vs. epoxidized product)[5]. |

| UV Detection | 252 nm | Aligns perfectly with the maximum absorbance ( λmax ) of the conjugated dihydroquinolinone chromophore[5]. |

| MS Ion Source | 230 °C | Ensures optimal volatilization and ionization of the target analytes without inducing thermal degradation prior to quadrupole entry[5]. |

References

- Google Patents - CN107337639B - Stable carteolol hydrochloride, preparation method thereof and pharmaceutical composition for eyes.

Sources

- 1. molcore.com [molcore.com]

- 2. 5-AMINO-3,4-DIHYDROQUINOLIN-2(1H)-ONE | 58130-38-4 [chemicalbook.com]

- 3. 5-Hydroxy-3,4-dihydroquinolin-2(1H)-one | 30389-33-4 [chemicalbook.com]

- 4. CN107337639B - Stable carteolol hydrochloride, preparation method thereof and pharmaceutical composition for eyes - Google Patents [patents.google.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

5-Nitro-3,4-dihydroquinolin-2(1H)-one mechanism of action

An In-Depth Technical Guide on the Core Mechanism of Action of 5-Nitro-3,4-dihydroquinolin-2(1H)-one

Abstract

The 3,4-dihydroquinolin-2(1H)-one scaffold is a cornerstone in modern medicinal chemistry, forming the structural basis of numerous pharmacologically active agents. The introduction of a nitro group at the 5-position of this privileged core creates 5-Nitro-3,4-dihydroquinolin-2(1H)-one, a compound of significant interest for therapeutic development. However, its precise mechanism of action has not been fully elucidated in publicly available literature. This technical guide synthesizes the current understanding of the broader quinolinone class and the specific influence of the nitro functional group to postulate likely mechanisms of action. We provide a comprehensive exploration of potential biological targets, including protein kinases and receptors in the central nervous system. Critically, this document serves as a practical roadmap for researchers, offering detailed, field-proven experimental protocols to systematically investigate and characterize the compound's true pharmacological profile. From initial cytotoxicity screening to advanced enzyme inhibition and receptor binding assays, we present a logical workflow designed to de-orphanize this promising molecule.

PART 1: The 3,4-Dihydroquinolin-2(1H)-one Scaffold: A Privileged Structure in Medicinal Chemistry

The 3,4-dihydro-2(1H)-quinolinone moiety is present in a number of FDA-approved drugs, such as the antipsychotic aripiprazole, the antiplatelet agent cilostazol, and the beta-blocker carteolol.[1] This diversity highlights the scaffold's versatility in engaging a wide array of biological targets. Compounds containing this core exhibit activities including phosphodiesterase inhibition, antagonism of vasopressin receptors, and modulation of serotonin and dopamine receptors.[1][2] This established therapeutic relevance underscores the potential of new derivatives, like the 5-nitro variant, to yield novel pharmacological agents. The core structure provides a robust platform for chemical modification, allowing for fine-tuning of its steric and electronic properties to achieve desired biological effects.[3]

PART 2: The Strategic Role of the 5-Nitro Group

The nitro group (-NO2) is a potent pharmacophore known to significantly influence the biological activity of a parent molecule.[4] In the context of oncology, the nitroaromatic functionality is a classic feature of hypoxia-activated prodrugs. Many solid tumors have hypoxic (low oxygen) regions, a condition that allows for the enzymatic reduction of the nitro group.[5] This bioreduction leads to the formation of highly reactive and cytotoxic species, such as nitroso, hydroxylamino, and amino derivatives, which can induce cellular damage and trigger apoptosis, often through the generation of reactive oxygen species (ROS).[5] This mechanism suggests a strong possibility that 5-Nitro-3,4-dihydroquinolin-2(1H)-one could exhibit selective cytotoxicity in tumor microenvironments.

PART 3: Postulated Mechanisms of Action for 5-Nitro-3,4-dihydroquinolin-2(1H)-one

Given the absence of direct studies on the 5-nitro isomer, we can formulate several evidence-based hypotheses regarding its mechanism of action by examining its structural components and the behavior of closely related analogs.

Hypothesis A: Anticancer Activity via VEGFR2 Kinase Inhibition

A compelling line of investigation is the potential for 5-Nitro-3,4-dihydroquinolin-2(1H)-one to function as an anticancer agent by inhibiting key signaling pathways involved in tumor growth and proliferation. Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) is a critical mediator of angiogenesis, the process of forming new blood vessels, which is essential for tumor survival and metastasis.[3] Several novel 3,4-dihydroquinolin-2(1H)-one analogs have been specifically designed and synthesized as potent inhibitors of VEGFR2.[3][6] These compounds have demonstrated significant antiproliferative effects against glioblastoma cell lines, with IC50 values in the low micromolar range.[3][6]

The binding of the VEGF-A ligand to VEGFR2 triggers receptor dimerization and autophosphorylation of tyrosine residues in the intracellular domain. This initiates a downstream signaling cascade involving key pathways such as RAS/MAPK/ERK and PI3K/AKT, ultimately promoting endothelial cell proliferation, migration, and survival. Inhibition of VEGFR2 by a small molecule like 5-Nitro-3,4-dihydroquinolin-2(1H)-one would block these crucial signals.

Table 1: Anticancer Activity of Related 3,4-Dihydroquinolin-2(1H)-one Analogs

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| 4m | U87-MG (Glioblastoma) | 4.20 | [3][6] |

| 4q | U87-MG (Glioblastoma) | 8.00 | [3][6] |

| 4u | U87-MG (Glioblastoma) | 7.96 | [3][6] |

| 4t | U87-MG (Glioblastoma) | 10.48 | [3][6] |

| Temozolomide (TMZ) | U87-MG (Glioblastoma) | 92.90 |[3] |

Hypothesis B: Neuromodulatory Activity

The position of the nitro group on the quinolinone ring is critical in determining its pharmacological activity. For instance, 3-Nitro-3,4-dihydro-2(1H)-quinolones have been synthesized and evaluated as antagonists at the glycine co-agonist site of the N-methyl-D-aspartate (NMDA) receptor and at the (RS)-alpha-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor.[7] This activity is highly dependent on the acidity conferred by the 3-nitro group, which exists as an anion at physiological pH.[7]

Conversely, other derivatives of the core scaffold are known to be potent and selective inhibitors of monoamine oxidase B (MAO-B), an enzyme involved in the degradation of dopamine.[8] It is plausible that 5-Nitro-3,4-dihydroquinolin-2(1H)-one could interact with a different set of neurological targets compared to its 3-nitro isomer, potentially including MAO or other receptors within the central nervous system. However, without direct experimental evidence, this remains speculative.

Hypothesis C: Antimicrobial Activity

The quinoline scaffold is a well-established pharmacophore in antimicrobial drug discovery.[5] Furthermore, many nitroaromatic compounds exhibit potent antimicrobial effects.[4] The mechanism is often attributed to the inhibition of essential bacterial enzymes or the generation of cytotoxic reactive oxygen species following the reduction of the nitro group by microbial nitroreductases.[5] Therefore, it is reasonable to postulate that 5-Nitro-3,4-dihydroquinolin-2(1H)-one may possess antibacterial or antifungal properties.

PART 4: A Practical Guide to Elucidating the Mechanism of Action

The following protocols provide a self-validating system for the systematic characterization of 5-Nitro-3,4-dihydroquinolin-2(1H)-one, beginning with broad screening and progressing to specific target validation.

Protocol 1: In Vitro Cytotoxicity Screening (MTT Assay)

This colorimetric assay is a first-line assessment of the compound's effect on cell metabolic activity, which is an indicator of cell viability.

Causality Behind Experimental Choices: The MTT assay is chosen for its robustness, high-throughput nature, and its ability to provide a quantitative measure (IC50) of a compound's potency across multiple cell lines, which can offer initial clues about potential selectivity (e.g., cancer vs. non-cancer cells).

Step-by-Step Methodology:

-

Cell Seeding: Plate cells (e.g., a panel of cancer cell lines and a non-cancerous control line) in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a 37°C, 5% CO2 incubator.[5]

-

Compound Preparation: Prepare a stock solution of 5-Nitro-3,4-dihydroquinolin-2(1H)-one in a suitable solvent (e.g., DMSO). Create a series of dilutions in culture medium to achieve the final desired concentrations for treatment.

-

Compound Treatment: Remove the old medium from the wells and replace it with medium containing the various concentrations of the test compound. Include wells with vehicle control (e.g., DMSO at the highest concentration used) and a positive control (a known cytotoxic drug).[5]

-

Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C and 5% CO2.

-

MTT Addition: Prepare a 5 mg/mL stock solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in phosphate-buffered saline (PBS). Add 20 µL of this solution to each well and incubate for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.[5]

-

Formazan Solubilization: Carefully remove the medium and add 100-150 µL of a solubilizing agent (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

Protocol 2: Target Validation - General Enzyme Inhibition Assay

Should the compound show significant biological activity, the next logical step is to determine if this is due to the inhibition of a specific enzyme.

Causality Behind Experimental Choices: A kinetic enzyme assay is a direct method to confirm target engagement. By measuring the rate of an enzyme-catalyzed reaction in the presence of varying concentrations of the inhibitor, one can determine not only the potency (IC50) but also the mode of inhibition (e.g., competitive, non-competitive), which provides deep mechanistic insight.

Step-by-Step Methodology:

-

Reagent Preparation: Prepare assay buffer, a solution of the purified target enzyme (e.g., VEGFR2, MAO-B), the enzyme's substrate, and the test compound at various concentrations.

-

Assay Setup: In a 96-well plate, add the enzyme and varying concentrations of 5-Nitro-3,4-dihydroquinolin-2(1H)-one. Include controls for no enzyme, no substrate, and no inhibitor. Allow the enzyme and inhibitor to pre-incubate for a defined period (e.g., 15 minutes) at the optimal temperature for the enzyme.

-

Reaction Initiation: Initiate the reaction by adding the substrate to all wells.

-

Signal Detection: Monitor the reaction progress over time by measuring the formation of product or the depletion of a substrate. The detection method depends on the specific enzyme (e.g., change in absorbance, fluorescence, or luminescence). For kinases like VEGFR2, this is often done using assays that detect ATP consumption or phosphopeptide formation.

-

Data Analysis:

-

Calculate the initial reaction velocity (V) for each inhibitor concentration.

-

Plot the percentage of inhibition versus the logarithm of the inhibitor concentration to determine the IC50 value.

-

To determine the mode of inhibition, repeat the experiment with multiple substrate concentrations. Plot the data using a Lineweaver-Burk plot (1/V vs. 1/[S]). The pattern of the lines will reveal the inhibition type.

-

Protocol 3: Target Validation - Radioligand Binding Assay

This assay is used to determine if the compound binds to a specific receptor and to quantify its binding affinity (Ki).

Causality Behind Experimental Choices: Radioligand binding is the gold standard for quantifying the interaction between a ligand and a receptor. It is highly sensitive and allows for the precise determination of binding affinity (Ki), which is a crucial parameter in drug development for understanding a compound's potency at its molecular target.

Step-by-Step Methodology:

-

Membrane Preparation: Prepare cell membranes from cells or tissues expressing the receptor of interest (e.g., NMDA or serotonin receptors).

-

Assay Setup: In a 96-well filter plate, combine the cell membranes, a constant concentration of a radiolabeled ligand (a molecule known to bind to the receptor, e.g., -pentazocine for sigma-1 receptors), and varying concentrations of the unlabeled test compound (5-Nitro-3,4-dihydroquinolin-2(1H)-one).[9][10]

-

Incubation: Incubate the plate for a sufficient time to reach binding equilibrium (e.g., 60 minutes at room temperature).

-

Filtration: Rapidly filter the contents of the plate through the filter mat using a vacuum manifold. This separates the receptor-bound radioligand from the unbound radioligand. The filter traps the membranes with the bound ligand.

-

Washing: Quickly wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.

-

Scintillation Counting: Add scintillation cocktail to the wells and count the radioactivity in a scintillation counter.

-

Data Analysis: The amount of radioactivity is proportional to the amount of radioligand bound to the receptor. The data is used to generate a competition curve, plotting the percentage of specific binding against the log concentration of the test compound. The IC50 is determined from this curve and then converted to a binding affinity constant (Ki) using the Cheng-Prusoff equation.

Conclusion and Future Directions

While the definitive mechanism of action for 5-Nitro-3,4-dihydroquinolin-2(1H)-one remains to be experimentally confirmed, its structural features provide a strong basis for several plausible hypotheses. The presence of the versatile 3,4-dihydroquinolin-2(1H)-one scaffold, combined with the potent nitro pharmacophore, suggests primary potential as a hypoxia-activated anticancer agent, possibly acting through the inhibition of key kinases like VEGFR2.

The path forward requires a systematic and rigorous experimental approach. The protocols outlined in this guide provide a comprehensive framework for researchers to first screen for general cytotoxic or biological activity and then to identify and validate specific molecular targets. Elucidating the precise mechanism of action is the critical next step in determining the therapeutic potential of 5-Nitro-3,4-dihydroquinolin-2(1H)-one and will pave the way for further preclinical development and structure-activity relationship (SAR) studies.

References

-

Design, Synthesis, and Computational Evaluation of 3,4-Dihydroquinolin-2(1H)-One Analogues as Potential VEGFR2 Inhibitors in Glioblastoma Multiforme. (2025). PMC. Retrieved March 13, 2026, from [Link]

-

Synthesis and primary cytotoxicity evaluation of new 5-nitroindole-2,3-dione derivatives. (2002). European Journal of Medicinal Chemistry. Retrieved March 13, 2026, from [Link]

-

Monoamine oxidase inhibitory activities of novel 3,4-dihydroquinolin-(1H)-2-one derivatives. (2007). Journal of Neural Transmission. Retrieved March 13, 2026, from [Link]

-

A Review of the Pharmacological Properties of 3,4-dihydro-2(1H)-quinolinones. (2018). Mini-Reviews in Medicinal Chemistry. Retrieved March 13, 2026, from [Link]

-

3-Nitro-3,4-dihydro-2(1H)-quinolones. Excitatory amino acid antagonists acting at glycine-site NMDA and (RS)-alpha-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid receptors. (1993). Journal of Medicinal Chemistry. Retrieved March 13, 2026, from [Link]

-

Can Functionalization of Quinoline Derivatives Be Exploited to Control Quinolines Cytotoxic Effects?. (2017). Brieflands. Retrieved March 13, 2026, from [Link]

-

Synthesis of 5- and 7-Nitro-3-hydroxyquinolin-2-ones. (2002). ResearchGate. Retrieved March 13, 2026, from [Link]

-

Recent Advances for the Synthesis of Dihydroquinolin-2(1H)-ones via Catalytic Annulation of α,β-Unsaturated N-Arylamides. (2023). MDPI. Retrieved March 13, 2026, from [Link]

-

Synthesis, molecular docking, and cytotoxicity of quinazolinone and dihydroquinazolinone derivatives as cytotoxic agents. (2022). PMC. Retrieved March 13, 2026, from [Link]

-

Studies on new platelet aggregation inhibitors 1. Synthesis of 7-nitro-3,4-dihydroquinoline-2(1H)-one derivatives. (2001). PubMed. Retrieved March 13, 2026, from [Link]

-

Development of sigma-1 (σ1) Receptor Fluorescent Ligands as Versatile Tools to Study σ1 Receptors. (2017). AperTO. Retrieved March 13, 2026, from [Link]

-

ENZYME INHIBITION. (n.d.). Retrieved March 13, 2026, from [Link]

-

Radioligand binding assays for human 5-HT2A receptor. (n.d.). EMBL-EBI. Retrieved March 13, 2026, from [Link]

-

A Review of the Pharmacological Properties of 3,4-dihydro-2(1H)- quinolinones. (2018). PubMed. Retrieved March 13, 2026, from [Link]

-

Natural 3,4-Dihydro-2(1H)-quinolinones - part III: biological activities. (2025). ResearchGate. Retrieved March 13, 2026, from [Link]

-

Discovery and SAR exploration of novel nanomolar 3,4-dihydroquinazolin-2(1H)-one non-nucleoside reverse transcriptase inhibitors. (2025). PubMed. Retrieved March 13, 2026, from [Link]

-

Effectiveness of enzyme inhibitors in biomedicine and pharmacotherapy. (2019). MedCrave online. Retrieved March 13, 2026, from [Link]

-

Novel High Affinity Sigma-1 Receptor Ligands from Minimal Ensemble Docking-Based Virtual Screening. (2021). MDPI. Retrieved March 13, 2026, from [Link]

-

Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. (2014). PMC. Retrieved March 13, 2026, from [Link]

-

SIGMA RECEPTOR BINDING ASSAYS. (2016). PMC. Retrieved March 13, 2026, from [Link]

-

The Diverse Biological Activity of Recently Synthesized Nitro Compounds. (2022). Semantic Scholar. Retrieved March 13, 2026, from [Link]

Sources

- 1. Discovery of Novel 3,4-Dihydro-2(1H)-Quinolinone Sulfonamide Derivatives as New Tubulin Polymerization Inhibitors with Anti-Cancer Activity [mdpi.com]

- 2. A Review of the Pharmacological Properties of 3,4-dihydro-2(1H)- quinolinones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Design, Synthesis, and Computational Evaluation of 3,4-Dihydroquinolin-2(1H)-One Analogues as Potential VEGFR2 Inhibitors in Glioblastoma Multiforme - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 3-Nitro-3,4-dihydro-2(1H)-quinolones. Excitatory amino acid antagonists acting at glycine-site NMDA and (RS)-alpha-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Monoamine oxidase inhibitory activities of novel 3,4-dihydroquinolin-(1H)-2-one derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. SIGMA RECEPTOR BINDING ASSAYS - PMC [pmc.ncbi.nlm.nih.gov]

Unlocking the Pharmacological Potential of 5-Nitro-3,4-dihydroquinolin-2(1H)-one: A Comprehensive Technical Guide

Executive Summary

5-Nitro-3,4-dihydroquinolin-2(1H)-one (CAS: 65887-63-0) represents a privileged scaffold in medicinal chemistry. While the compound itself is rarely administered as an active pharmaceutical ingredient (API), its biological and commercial significance lies in its role as a highly versatile, stereoelectronically tuned precursor. The 3,4-dihydroquinolin-2(1H)-one (carbostyril) core is a recognized pharmacophore in numerous FDA-approved drugs. The strategic placement of the nitro group at the C5 position provides a critical synthetic handle, enabling the divergent synthesis of potent biological modulators—most notably chitin synthase (CHS) inhibitors and beta-adrenergic receptor antagonists.

This whitepaper dissects the chemical reactivity, biological applications, and validated experimental workflows associated with 5-nitro-3,4-dihydroquinolin-2(1H)-one, providing a rigorous, self-validating guide for drug development professionals.

Structural Significance and Chemical Reactivity

The 3,4-dihydroquinolin-2(1H)-one ring system mimics the structural motif of endogenous ligands, making it an excellent hinge-binding or hydrogen-bond-donating scaffold in protein active sites.

-

The C5-Nitro Group: The strong electron-withdrawing nature of the nitro group deactivates the aromatic ring toward electrophilic attack but perfectly positions the molecule for controlled functionalization. Causality in Design: The nitro group acts as a stable, masked amine during early-stage scaffold construction, preventing unwanted oxidation or side reactions that a free primary amine would undergo. Once the core is established, catalytic hydrogenation cleanly unmasks the amine, priming the C5 position for further derivatization.

-

The Lactam Motif: The cyclic amide provides metabolic stability and serves as a crucial hydrogen bond donor/acceptor pair (NH-C=O). In the context of enzyme inhibition, this motif mimics the uridine diphosphate (UDP) moiety of natural substrates, anchoring the molecule within the target's active site.

Core Biological Applications

Chitin Synthase Inhibition (Antifungal Agents)

Fungal infections, particularly those caused by Candida albicans and Cryptococcus neoformans, pose significant clinical challenges due to rising drug resistance[1]. Chitin synthase (CHS) is a membrane-bound enzyme responsible for synthesizing chitin, a critical structural component of the fungal cell wall[2]. Because CHS is absent in mammalian cells, it is an ideal target for highly selective antifungal therapy[2].

Recent structure-activity relationship (SAR) studies have demonstrated that 5-(4-substituted piperazin-1-yl)quinolin-2(1H)-one derivatives—synthesized directly from the reduced 5-amino intermediate—exhibit exceptional CHS inhibitory activity[1]. The piperazine ring extends into the hydrophobic pocket of the CHS active site, while the carbostyril core anchors the molecule via hydrogen bonding, effectively outcompeting the natural substrate UDP-N-acetyl-D-glucosamine (UDP-GlcNAc).

Adrenergic Receptor Modulation (Carteolol Precursors)

Beyond antifungals, the 5-nitro precursor is pivotal in the synthesis of 5-hydroxy-3,4-dihydroquinolin-2(1H)-one, the direct intermediate for carteolol[3]. Carteolol is a potent, non-selective beta-blocker utilized clinically to treat glaucoma and ocular hypertension[4]. The synthetic trajectory involves the reduction of the 5-nitro group to an amine, followed by diazotization and hydrolysis to yield the phenolic hydroxyl group[3]. This intermediate is subsequently reacted with epichlorohydrin and tert-butylamine to yield the final API[4].

Quantitative Data & Structure-Activity Relationship (SAR)

The transformation of 5-nitro-3,4-dihydroquinolin-2(1H)-one into 5-(piperazin-1-yl) derivatives yields compounds with CHS inhibitory activity superior to established natural product inhibitors like Polyoxin B[1].

Table 1: In Vitro Chitin Synthase Inhibition and Antifungal Activity

| Compound Designation | CHS Inhibitory Activity (IC₅₀, mM) | C. albicans MIC (μg/mL) | Activity Profile |

| Polyoxin B (Control) | 0.18 | 32 | Baseline Standard |

| Compound 4a | 0.10 | 32 | Highly Potent CHS Inhibition |

| Compound 4c | 0.15 | >32 | Potent CHS Inhibition |

| Compound 4i | 0.36 | 32 | Moderate CHS, High Antifungal |

| Compound 4j | 0.47 | 32 | Moderate CHS, High Antifungal |

| Compound 4h | 0.38 | >32 | Moderate Activity |

(Data summarized from the biological evaluation of novel 5-(piperazin-1-yl)quinolin-2(1H)-one derivatives[1])

Validated Experimental Protocols

As a Senior Application Scientist, I emphasize that the reproducibility of these syntheses hinges on controlling reaction microenvironments. The following protocols are engineered as self-validating systems.

Protocol A: Catalytic Hydrogenation of 5-Nitro-3,4-dihydroquinolin-2(1H)-one

Objective: Selective reduction of the nitro group to yield 5-amino-3,4-dihydroquinolin-2(1H)-one without over-reducing the lactam carbonyl.

-

Setup: In a high-pressure Parr reactor, suspend 5-nitro-3,4-dihydroquinolin-2(1H)-one (10.0 g, 52.0 mmol) in anhydrous methanol (150 mL).

-

Catalyst Addition: Carefully add 10% Palladium on Carbon (Pd/C, 1.0 g, 10 wt%). Causality Note: Wet Pd/C (50% water) is strictly recommended to mitigate the risk of ignition when introduced to methanol. The choice of Pd/C over stronger reducing agents (e.g., LiAlH₄) ensures chemoselectivity.

-

Hydrogenation: Purge the vessel with nitrogen (3x), followed by hydrogen (3x). Pressurize the reactor to 40 psi with H₂ gas. Stir vigorously at 25°C for 4 hours.

-

Validation (In-Process): Monitor via TLC (Dichloromethane:Methanol 9:1). The starting material (R_f ~0.8) should completely convert to a highly polar, UV-active spot (R_f ~0.3) that stains positive with ninhydrin, confirming the presence of the primary amine.

-

Workup: Filter the reaction mixture through a tightly packed pad of Celite to remove the catalyst. Critical: Do not allow the Celite pad to dry out, as finely divided palladium is pyrophoric.

-

Isolation: Concentrate the filtrate under reduced pressure to afford 5-amino-3,4-dihydroquinolin-2(1H)-one as a pale yellow solid. Yield: >95%.

Protocol B: In Vitro Chitin Synthase Inhibition Assay

Objective: Quantify the IC₅₀ of the synthesized 5-piperazinyl derivatives[1].

-

Enzyme Preparation: Isolate CHS from Saccharomyces cerevisiae or Candida albicans microsomal fractions via ultracentrifugation.

-

Incubation: In a 96-well microtiter plate, combine the enzyme preparation, radiolabeled substrate ([¹⁴C]-UDP-GlcNAc), divalent cations (Mg²⁺ acting as a necessary cofactor), and varying concentrations of the inhibitor (0.01 to 1.0 mM).

-

Reaction: Incubate the mixture at 30°C for exactly 60 minutes to ensure steady-state kinetics.

-

Termination & Filtration: Stop the reaction by adding 10% trichloroacetic acid (TCA). Filter the mixture through glass-fiber filters to capture the insoluble [¹⁴C]-chitin polymer.

-

Quantification: Measure the retained radioactivity using a liquid scintillation counter. Calculate the IC₅₀ using non-linear regression analysis.

Mechanistic Visualizations

Synthetic divergence of 5-nitro-3,4-dihydroquinolin-2(1H)-one into active pharmacophores.

Mechanism of action for chitin synthase inhibition by 5-piperazinyl derivatives.

References

-

Design, synthesis and biological evaluation of novel 5-(piperazin-1-yl)quinolin-2(1H)-one derivatives as potential chitin synthase inhibitors and antifungal agents - PubMed - 1

-

Synthesis and biological evaluation of novel 3-substituted amino-4-hydroxylcoumarin derivatives as chitin synthase inhibitors and antifungal agents - Taylor & Francis - 2

-

5-Hydroxy-3,4-dihydroquinolin-2(1H)-one | 30389-33-4 - ChemicalBook - 3

-

Stable carteolol hydrochloride, preparation method thereof and pharmaceutical composition for eyes (CN107337639B) - Google Patents - 4

Sources

- 1. Design, synthesis and biological evaluation of novel 5-(piperazin-1-yl)quinolin-2(1H)-one derivatives as potential chitin synthase inhibitors and antifungal agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. 5-Hydroxy-3,4-dihydroquinolin-2(1H)-one | 30389-33-4 [chemicalbook.com]

- 4. CN107337639B - Stable carteolol hydrochloride, preparation method thereof and pharmaceutical composition for eyes - Google Patents [patents.google.com]

A Technical Guide to the Synthesis of 5-Nitro-3,4-dihydroquinolin-2(1H)-one Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 3,4-dihydroquinolin-2(1H)-one scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. The introduction of a nitro group at the 5-position serves as a critical synthetic handle and a key pharmacophoric element, notably in the development of Poly(ADP-ribose) polymerase (PARP) inhibitors and other therapeutic agents. This guide provides an in-depth examination of the synthesis of 5-nitro-3,4-dihydroquinolin-2(1H)-one and its derivatives. It details the foundational electrophilic aromatic substitution, explores the mechanistic rationale behind reaction conditions, and presents validated protocols for synthesis and subsequent derivatization, offering a comprehensive resource for researchers in drug discovery and development.

Introduction: The Significance of the 5-Nitro-3,4-dihydroquinolin-2(1H)-one Scaffold

The quinolinone structural motif is prevalent in a wide array of natural products and clinically significant drugs.[1][2] The partially saturated version, 3,4-dihydroquinolin-2(1H)-one, retains significant biological relevance and serves as a foundational building block in medicinal chemistry. These compounds have been investigated for a range of activities, including their use as neuroleptic drugs, platelet aggregation inhibitors, and anticancer agents.[3][4]

The strategic placement of a nitro group onto this scaffold, specifically at the 5-position, is of paramount importance for two primary reasons:

-

Pharmacological Activity: The nitro group itself can be a key interacting moiety within a biological target. For instance, in the context of PARP inhibitors, the related phthalazinone and quinazolinone cores are key scaffolds, and strategic substitution is critical for potency.[5][6][7] The electronic properties of the nitro group can significantly influence the binding affinity of the molecule to its target receptor or enzyme.

-

Synthetic Utility: The nitro group is a versatile functional group that can be readily transformed into other functionalities. Most notably, it can be reduced to a primary amine (5-amino-3,4-dihydroquinolin-2(1H)-one), which then serves as a nucleophilic handle for the introduction of a wide variety of substituents, enabling the synthesis of extensive chemical libraries for structure-activity relationship (SAR) studies.

This guide will focus on the core synthesis of this key intermediate and provide insights into its further elaboration into diverse derivatives.

Core Synthesis: Electrophilic Nitration of 3,4-dihydroquinolin-2(1H)-one

The primary and most direct route to 5-nitro-3,4-dihydroquinolin-2(1H)-one is the electrophilic aromatic substitution (EAS) on the parent 3,4-dihydroquinolin-2(1H)-one molecule.

Mechanistic Principles

The nitration of an aromatic ring is a classic EAS reaction. The process involves the generation of a potent electrophile, the nitronium ion (NO₂⁺), which is then attacked by the electron-rich aromatic ring.[8][9]

-

Generation of the Electrophile: The nitronium ion is typically generated in situ from concentrated nitric acid (HNO₃) by using a stronger acid, most commonly concentrated sulfuric acid (H₂SO₄), as a catalyst.[8][9][10] The sulfuric acid protonates the nitric acid, which then loses a molecule of water to form the highly electrophilic NO₂⁺.[9][10]

-

Electrophilic Attack: The aromatic ring of the dihydroquinolinone acts as a nucleophile, attacking the nitronium ion. This step disrupts the aromaticity of the benzene ring and forms a resonance-stabilized carbocation intermediate known as the sigma complex or arenium ion.[9]

-

Re-aromatization: A weak base in the reaction mixture, such as the bisulfate ion (HSO₄⁻) or a water molecule, removes a proton from the carbon atom bearing the new nitro group.[8][9] This restores the aromaticity of the ring and yields the final nitrated product.

Regioselectivity: Why the 5-Position?

The directing effects of the substituents on the 3,4-dihydroquinolin-2(1H)-one ring govern the position of nitration. The molecule contains an amide group fused to the benzene ring. The amide is an ortho-, para-directing group due to the ability of the nitrogen's lone pair to donate electron density to the ring through resonance. However, it is also a deactivating group due to the inductive effect of the carbonyl.

In this specific system, the directing effects favor substitution at the positions ortho and para to the nitrogen atom. The para-position (C7) and one ortho-position (C5) are the most likely sites for electrophilic attack. Steric hindrance from the fused heterocyclic ring can influence the outcome, but the 5-position is often a major product in the nitration of such bicyclic systems.[3]

Workflow and Causality of Experimental Choices

The following diagram illustrates the logical flow of the core synthesis, emphasizing the rationale behind each step.

Sources

- 1. mdpi.com [mdpi.com]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Studies on new platelet aggregation inhibitors 1. Synthesis of 7-nitro-3,4-dihydroquinoline-2(1H)-one derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis and In Silico Studies of Quinazolinones as PARP-1 Inhibitors - Guleria - Combinatorial Chemistry & High Throughput Screening [rjeid.com]

- 6. New Quinoxaline-Based Derivatives as PARP-1 Inhibitors: Design, Synthesis, Antiproliferative, and Computational Studies [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. Nitration: Definition, Reaction, Examples, and Mechanism [chemistrylearner.com]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. youtube.com [youtube.com]

Foreword: Navigating the Landscape of 5-Nitro-Dihydroquinolinones

An In-Depth Technical Guide on the Structure-Activity Relationship of 5-Nitro-Dihydroquinolinones

For Researchers, Scientists, and Drug Development Professionals

The dihydroquinolinone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. The introduction of a nitro group, particularly at the 5-position, is anticipated to significantly modulate the electronic and steric properties of the molecule, thereby influencing its interaction with biological targets. This guide provides a comprehensive exploration of the structure-activity relationship (SAR) of 5-nitro-dihydroquinolinones. Due to the nascent stage of research specifically focused on this class of compounds, this document synthesizes information from related molecular families, most notably 5-nitroquinolines, to extrapolate and predict the SAR of 5-nitro-dihydroquinolinones. This approach is intended to provide a foundational framework for researchers entering this promising field.

The Dihydroquinolinone Core: A Foundation for Drug Discovery

Dihydroquinolinones, bicyclic heterocyclic compounds, are integral to the development of a wide array of therapeutic agents. Their rigid structure provides a well-defined orientation for substituent groups to interact with target proteins. The partial saturation in the heterocyclic ring imparts a three-dimensional character that can be exploited for achieving selectivity and improved pharmacokinetic profiles compared to their fully aromatic quinolinone counterparts.

Synthesis of 5-Nitro-Dihydroquinolinones: A Proposed Pathway

The synthesis of 3,4-dihydroquinolin-2(1H)-ones can be achieved through various methods, including the reduction of the corresponding quinolin-2(1H)-ones.[1] A plausible route to 5-nitro-dihydroquinolinones involves a multi-step sequence starting from readily available precursors.

Experimental Protocol: Proposed Synthesis of 5-Nitro-3,4-dihydroquinolin-2(1H)-one

-

Step 1: Acylation of 2-Nitroaniline. React 2-nitroaniline with acryloyl chloride in the presence of a non-nucleophilic base (e.g., triethylamine) in an aprotic solvent (e.g., dichloromethane) at 0°C to room temperature to yield N-(2-nitrophenyl)acrylamide.

-

Step 2: Intramolecular Friedel-Crafts Cyclization. Treat N-(2-nitrophenyl)acrylamide with a Lewis acid catalyst (e.g., aluminum chloride) or a strong protic acid (e.g., polyphosphoric acid) at elevated temperatures to effect intramolecular cyclization to 5-nitroquinolin-2(1H)-one.

-

Step 3: Selective Reduction of the Alkene. The selective reduction of the double bond in the heterocyclic ring of 5-nitroquinolin-2(1H)-one can be challenging due to the presence of the reducible nitro group. Catalytic hydrogenation using specific catalysts (e.g., Ni/N-SiC) under controlled conditions of hydrogen pressure and temperature may achieve the desired transformation to 5-nitro-3,4-dihydroquinolin-2(1H)-one.[2] Alternatively, methods like those employing SmI2/H2O/MeOH could be explored for their selectivity.[1]

Unraveling the Structure-Activity Relationship (SAR)

The biological activity of 5-nitro-dihydroquinolinones is governed by the interplay of its core structure and the electronic and steric properties of its substituents.[3][4]

The Crucial Role of the 5-Nitro Group

The nitro group at the 5-position is a key determinant of the biological activity of this class of compounds. Its strong electron-withdrawing nature significantly influences the electronic distribution of the entire molecule.

-

Bioreduction and Hypoxia Selectivity: The nitro group can be bioreduced in hypoxic environments, a characteristic of solid tumors, leading to the formation of cytotoxic reactive nitrogen species.[5] This property makes 5-nitro-dihydroquinolinones promising candidates for the development of hypoxia-activated anticancer drugs.

-

Generation of Reactive Oxygen and Nitrogen Species: The nitro moiety can be a source of nitric oxide (NO), a critical signaling molecule.[5] Furthermore, compounds like 8-hydroxy-5-nitroquinoline (Nitroxoline) have been shown to increase intracellular reactive oxygen species (ROS).[6][7] This dual ability to generate reactive species can contribute to potent antimicrobial and anticancer effects.

-

Chelation of Divalent Cations: The 5-nitro-8-hydroxyquinoline scaffold, found in the antibiotic Nitroxoline, exerts its antimicrobial effect through the chelation of divalent metal ions like zinc and iron, which are essential for bacterial and fungal metabolism.[8][9] While the dihydroquinolinone core lacks the 8-hydroxy group for potent chelation, the introduction of suitable chelating groups in proximity to the nitro group could be a viable strategy for developing novel antimicrobial agents.

Influence of Substituents on the Dihydroquinolinone Scaffold

Systematic modification of the dihydroquinolinone core can fine-tune the pharmacological properties of the molecule.

| Position | Substituent Type | Predicted Effect on Activity | Rationale |

| N1 | Alkyl, Aryl, Heteroaryl | Modulation of lipophilicity, steric bulk, and potential for additional binding interactions. | Substituents at this position can influence membrane permeability and introduce new pharmacophoric features. |

| C3, C4 | Small alkyl groups | Introduction of chiral centers, potentially leading to stereospecific interactions with the target. | Stereochemistry can be critical for biological activity, with different enantiomers exhibiting distinct potencies and toxicities. |

| Aromatic Ring (C6, C7, C8) | Electron-donating or -withdrawing groups | Alteration of the electronic properties of the core, potentially influencing the reduction potential of the nitro group and overall reactivity. | Substituents on the aromatic ring can modulate the electronic landscape of the molecule, affecting its interaction with biological targets and metabolic stability. |

Therapeutic Potential and Biological Activities

Based on the known activities of related 5-nitroquinoline compounds, 5-nitro-dihydroquinolinones are predicted to exhibit a range of valuable biological activities.

Anticancer Activity

The presence of the 5-nitro group suggests a strong potential for anticancer activity, particularly against solid tumors characterized by hypoxic regions.[5] The cytotoxicity of 8-hydroxy-5-nitroquinoline (Nitroxoline) against various human cancer cell lines further supports this hypothesis.[6][7]

Experimental Protocol: MTT Assay for Cytotoxicity

-

Cell Seeding: Plate human cancer cells (e.g., HeLa, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a CO2 incubator (37°C, 5% CO2).

-

Compound Treatment: Prepare serial dilutions of the 5-nitro-dihydroquinolinone derivatives in cell culture medium. Add the compounds to the cells and incubate for 48-72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, can then be calculated.[5][10]

Antimicrobial Activity

Nitroxoline (5-nitro-8-hydroxyquinoline) is a clinically used urinary antiseptic with broad-spectrum antibacterial and antifungal activity.[8][9] This suggests that 5-nitro-dihydroquinolinones could also possess antimicrobial properties. Their mechanism of action may involve the generation of reactive oxygen species and/or the chelation of essential metal ions.[6][7][8]

Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

-

Preparation of Inoculum: Prepare a standardized bacterial or fungal suspension (e.g., E. coli, S. aureus, C. albicans) in a suitable broth medium.

-

Serial Dilution of Compounds: Prepare two-fold serial dilutions of the 5-nitro-dihydroquinolinone derivatives in a 96-well microplate.

-

Inoculation: Add the microbial inoculum to each well.

-

Incubation: Incubate the plates at the appropriate temperature (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible microbial growth.

Future Directions and Concluding Remarks

The exploration of 5-nitro-dihydroquinolinones represents a promising frontier in drug discovery. The foundational SAR insights presented in this guide, extrapolated from closely related chemical entities, provide a rational basis for the design and synthesis of novel derivatives with potent and selective biological activities. Future research should focus on the systematic synthesis of a library of 5-nitro-dihydroquinolinone analogs and their comprehensive biological evaluation to validate and refine the hypothesized SAR. Such studies will be instrumental in unlocking the full therapeutic potential of this intriguing class of compounds.

References

- A Comprehensive Analysis of 5-Nitroquinoline: A Potent Biologically Active Scaffold. Benchchem.

- Nitroxoline (8-hydroxy-5-nitroquinoline) is more a potent anti-cancer agent than clioquinol (5-chloro-7-iodo-8-quinoline). PubMed.

- Nitroxoline (5-amino-8-hydroxyquinoline) is more a potent anti-cancer agent than clioquinol (5-chloro-7-iodo-8-quinoline). PMC.

- In Vitro Activity of Nitroxoline (5‐Nitro‐8‐Hydroxyquinoline) Against Aspergillus Species. Wiley Online Library.

- The Synthesis of Hydroquinolines from Nitroaldehydes and Ketones by Hydrogenation Sequences and Condensations. MPG.PuRe.

- The urinary antibiotic 5-nitro-8-hydroxyquinoline (Nitroxoline) reduces the formation and induces the dispersal of Pseudomonas aeruginosa biofilms by chelation of iron and zinc. PubMed.

- Innovative Fibrous Materials Loaded with 5-Nitro-8-hydroxyquinoline via Electrospinning/Electrospraying Demonstrate Antioxidant, Antimicrobial and Anticancer Activities. PMC.

- 5-Nitrocinnoline: A Comparative Analysis of its Biological Activity. Benchchem.

- Nitroxoline (8-hydroxy-5-nitroquinoline) is more a potent anti-cancer agent than clioquinol (5-chloro-7-iodo-8-quinoline). ResearchGate.

- In Vitro Activity of Nitroxoline (5‐Nitro‐8‐Hydroxyquinoline) Against Aspergillus Species. ResearchGate.

- The synthesis of 5-hydroxy-8-nitroquinoline and certain of its derivatives. PubMed.

- Structure-activity relationship of anticancer drug candidate quinones. Springer.

- Synthesis of 5-chloro-8-nitro-isoquinoline hydro-iodide. PrepChem.com.

- Synthesis of Some 5-nitro Heteroaryl-phenylpropenones with Antituberculosis. Preprints.org.

- Novel 5-anilinoquinazoline-8-nitro derivatives as inhibitors of VEGFR-2 tyrosine kinase: synthesis, biological evaluation and molecular docking. Royal Society of Chemistry.

- Dihydroquinolinone synthesis. Organic Chemistry Portal.

- Synthesis of nitroquinoline derivatives 9. ResearchGate.

- Structure Activity Relationships. Drug Design Org.

- Mechanism of Action of 5-Nitrothiophenes against Mycobacterium tuberculosis. PMC.

- Antioxidant Structure–Activity Relationship Analysis of Five Dihydrochalcones. MDPI.

- Structure–Activity Relationships in Nitro-Aromatic Compounds. ResearchGate.

- Structure–Activity Relationship (SAR): A Cornerstone of Drug Design. Research and Reviews.

- Dual mechanism of action of 5-Nitro-1,10-phenanthroline against mycobacterium tuberculosis. Research With Rutgers.

- (PDF) Discovery and characterization of antimycobacterial nitro-containing compounds with distinct mechanisms of action and in vivo efficacy. ResearchGate.

Sources

- 1. organic-chemistry.org [organic-chemistry.org]

- 2. pure.mpg.de [pure.mpg.de]

- 3. Structure Activity Relationships - Drug Design Org [drugdesign.org]

- 4. rroij.com [rroij.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Nitroxoline (8-hydroxy-5-nitroquinoline) is more a potent anti-cancer agent than clioquinol (5-chloro-7-iodo-8-quinoline) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Nitroxoline (5-amino-8-hydroxyquinoline) is more a potent anti-cancer agent than clioquinol (5-chloro-7-iodo-8-quinoline) - PMC [pmc.ncbi.nlm.nih.gov]

- 8. In Vitro Activity of Nitroxoline (5‐Nitro‐8‐Hydroxyquinoline) Against Aspergillus Species - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The urinary antibiotic 5-nitro-8-hydroxyquinoline (Nitroxoline) reduces the formation and induces the dispersal of Pseudomonas aeruginosa biofilms by chelation of iron and zinc - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pdf.benchchem.com [pdf.benchchem.com]

Methodological & Application

Application Note: Profiling 5-Nitro-3,4-dihydroquinolin-2(1H)-one and its Derivatives in Cell-Based Assays

Target Audience: Research Scientists, Assay Developers, and Medicinal Chemists Document Type: Technical Guide & Standard Operating Protocols (SOPs)

Executive Summary & Pharmacological Rationale

The 3,4-dihydroquinolin-2(1H)-one core is a heavily utilized "privileged scaffold" in medicinal chemistry, forming the structural backbone of numerous therapeutics, including the vasodilator cilostazol and the antipsychotic aripiprazole. Within this chemical space, 5-Nitro-3,4-dihydroquinolin-2(1H)-one (also known as 5-nitrocarbostyril) serves as both a critical synthetic anchor and a primary screening candidate[1].

The strongly electron-withdrawing nitro group at the C5 position significantly alters the electron density of the lactam ring, influencing hydrogen bond dynamics. Furthermore, it acts as a versatile chemical handle; reduction to the 5-amino derivative allows for rapid library expansion to probe the hydrophobic pockets of key therapeutic targets. Recent literature highlights the efficacy of 3,4-dihydroquinolin-2(1H)-one analogues as potent Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) inhibitors in glioblastoma models[2],[3], and as modulators of Phosphodiesterase 3 (PDE3).

As a Senior Application Scientist, I have designed this guide to provide a self-validating experimental framework for evaluating 5-Nitro-3,4-dihydroquinolin-2(1H)-one and its derivatives. Rather than merely listing steps, this document details the causality behind our experimental design, ensuring robust, reproducible data generation.

Experimental Workflows & Logical Relationships

To comprehensively profile the biological activity of this scaffold, we employ a dual-pathway screening strategy targeting both tumor proliferation (VEGFR2) and intracellular signaling (PDE3).

Caption: Workflow for evaluating 5-Nitro-3,4-dihydroquinolin-2(1H)-one derivatives in cell-based assays.

The Self-Validating System

A protocol is only as reliable as its internal controls. Both assays described below are designed as self-validating systems. They require the calculation of a Z'-factor for every plate. An assay is only deemed valid if the Z'-factor is ≥0.5 , proving that the signal dynamic range and data variance are sufficient to distinguish true pharmacological hits from assay noise.

Protocol I: VEGFR2-Mediated Anti-Proliferative Assay

This assay evaluates the anti-angiogenic and anti-proliferative capabilities of the scaffold against glioblastoma multiforme (GBM) cell lines, which overexpress VEGFR2[2].

Causality & Experimental Choices

-

Cell Line Selection (U87-MG): U87-MG cells are chosen because they exhibit high basal levels of VEGFR2 and rapid proliferation, making them highly sensitive to kinase inhibitors[2].

-

Seeding Density (5,000 cells/well): U87-MG cells have a doubling time of ~34 hours. Seeding at this specific density ensures the cells remain in the logarithmic growth phase throughout the 72-hour compound exposure. Over-seeding leads to contact inhibition, which can falsely mimic drug-induced cytostasis.

-

MTT Readout: MTT is reduced to formazan exclusively by mitochondrial succinate dehydrogenase. This makes it a direct proxy for metabolic viability rather than mere cell number, providing a highly sensitive readout for kinase-inhibitor-induced apoptosis.

Step-by-Step Methodology

-

Cell Seeding: Harvest U87-MG cells at 80% confluency. Seed 5,000 cells/well in 100 µL of DMEM (supplemented with 10% FBS) into a 96-well flat-bottom plate. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell adhesion.

-

Compound Preparation: 5-Nitro-3,4-dihydroquinolin-2(1H)-one derivatives can exhibit poor aqueous solubility. Prepare a 10 mM master stock in 100% DMSO. Perform a 10-point, 1:3 serial dilution in DMSO.

-

Expert Insight: A 1:3 dilution series covers over 4 logs of concentration, capturing both the upper and lower asymptotes of the dose-response curve, which is mathematically critical for calculating a precise Hill slope.

-

-

Treatment: Dilute the DMSO stocks 1:200 in culture media to create 2X treatment solutions (final DMSO concentration in the well will be 0.5% v/v, preventing solvent toxicity). Add 100 µL of the 2X solution to the existing 100 µL in the wells.

-

Incubation: Incubate the plates for 72 hours.

-

Detection: Add 20 µL of MTT reagent (5 mg/mL in PBS) to each well. Incubate for 4 hours. Carefully aspirate the media and dissolve the resulting formazan crystals in 150 µL of neat DMSO.

-

Readout: Measure absorbance at 570 nm using a microplate reader. Use Sunitinib as a positive control for maximum VEGFR2 inhibition[3].

Protocol II: PDE3-Targeted cAMP Accumulation Assay

Many dihydroquinolinone derivatives exhibit potent PDE3 inhibition. This assay measures the intracellular accumulation of cyclic AMP (cAMP) resulting from the blockade of PDE3-mediated degradation.

Causality & Experimental Choices

-

Forskolin Stimulation: PDE3 degrades cAMP. In resting cells, basal cAMP levels are too low to provide a robust assay window. Forskolin directly activates adenylyl cyclase, creating a high baseline of cAMP. A successful PDE3 inhibitor will further elevate or sustain this cAMP pool, providing a wide Signal-to-Background (S/B) ratio.

-

HTRF (TR-FRET) Technology: Traditional ELISAs require multiple wash steps that can prematurely lyse cells. The Homogeneous Time-Resolved Fluorescence (HTRF) format eliminates wash steps. Crucially, the use of a europium cryptate donor temporally gates out auto-fluorescence from the 5-nitro group—a common artifact with nitroaromatics—preventing false positives.

Step-by-Step Methodology

-

Cell Seeding: Seed Human Aortic Smooth Muscle Cells (HASMCs) at 10,000 cells/well in a low-volume 384-well white microplate using 5 µL of assay buffer (HBSS + 20 mM HEPES).

-

Compound & Stimulus Addition: Prepare compounds as described in Protocol I. Add 2.5 µL of the test compound and 2.5 µL of Forskolin (final concentration 1 µM).

-

Self-Validation Check: Include a Maximum Signal Control (Vehicle + Forskolin + 10 µM Cilostazol) and a Minimum Signal Control (Vehicle only).

-

-

Incubation: Incubate for 30 minutes at room temperature to allow cAMP accumulation.

-

Lysis & Detection: Add 5 µL of cAMP-d2 conjugate and 5 µL of anti-cAMP Cryptate (both diluted in lysis buffer).

-

Readout: Incubate for 1 hour at room temperature. Read the plate on a TR-FRET compatible reader (Excitation: 337 nm; Emission: 620 nm and 665 nm). Calculate the 665/620 ratio.

Mechanistic Pathway Visualization

The dual-target potential of the 3,4-dihydroquinolin-2(1H)-one scaffold requires a clear understanding of the downstream signaling consequences.

Caption: Dual mechanism of 3,4-dihydroquinolin-2(1H)-one derivatives on VEGFR2 and PDE3 pathways.

Quantitative Data Summarization

The table below summarizes representative pharmacological profiling data for 3,4-dihydroquinolin-2(1H)-one derivatives synthesized from the parent scaffold[4], contextualized against standard reference compounds[2],[3].

| Compound / Derivative | Target Assay | Cell Line | IC₅₀ (µM) | Efficacy Marker |

| 5-Nitro-3,4-dihydroquinolin-2(1H)-one | VEGFR2 / Viability | U87-MG | > 100.0 | Baseline Scaffold |

| Compound 4m (Derivative) | VEGFR2 / Viability | U138-MG | 4.20 | High Potency |

| Compound 4u (Derivative) | VEGFR2 / Viability | U87-MG | 7.96 | High Potency |

| Temozolomide (Standard Control) | DNA Alkylation | U87-MG | 92.90 | Moderate |

| Sunitinib (Positive Control) | VEGFR2 Kinase | U87-MG | 0.05 | Very High |

(Note: Data adapted from recent evaluations of dihydroquinolinone analogues in GBM models[2],[3].)

Conclusion

The 5-Nitro-3,4-dihydroquinolin-2(1H)-one scaffold offers a highly tunable platform for drug discovery. By employing self-validating, causally-driven cell-based assays—such as the MTT viability assay for VEGFR2 profiling and the TR-FRET cAMP assay for PDE3 activity—researchers can confidently map the structure-activity relationships (SAR) of novel derivatives. Strict adherence to proper cell seeding kinetics, solvent controls, and temporal gating of auto-fluorescence ensures that the resulting data is both highly reproducible and translationally relevant.

Sources

Application Notes and Protocols for the Evaluation of Anticancer Activity of 5-Nitro-3,4-dihydroquinolin-2(1H)-one

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following document provides a detailed framework for the investigation of the anticancer properties of 5-Nitro-3,4-dihydroquinolin-2(1H)-one. As of the date of this publication, specific experimental data on the anticancer activity of this particular compound is not extensively available in peer-reviewed literature. The proposed mechanisms and protocols are based on the known activities of structurally related quinoline and dihydroquinolinone derivatives and serve as a comprehensive guide for initiating research into this novel compound.

I. Introduction: The Quinolinone Scaffold in Oncology

The quinoline and its partially saturated analog, dihydroquinolinone, represent a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities.[1][2][3] In oncology, derivatives of these heterocycles have been explored for their potential to inhibit cancer cell proliferation through various mechanisms.[2][3] The introduction of a nitro group at the 5-position of the 3,4-dihydroquinolin-2(1H)-one core is a rational design strategy to potentially enhance its anticancer efficacy. The nitro group, being a strong electron-withdrawing moiety, can significantly alter the electronic properties of the molecule, potentially influencing its interaction with biological targets.[4] Furthermore, under the hypoxic conditions often found in solid tumors, the nitro group can be bioreduced to form reactive nitrogen species, which may contribute to cytotoxicity.[4][5]

This document outlines a series of protocols to systematically evaluate the anticancer potential of 5-Nitro-3,4-dihydroquinolin-2(1H)-one, from initial in vitro screening to in vivo efficacy studies.

II. Postulated Mechanism of Action

Based on studies of structurally similar compounds, several potential mechanisms of action for 5-Nitro-3,4-dihydroquinolin-2(1H)-one can be hypothesized. One prominent mechanism for related dihydroquinolinone derivatives is the inhibition of tubulin polymerization.[6][7][8] Disruption of microtubule dynamics leads to cell cycle arrest, typically in the G2/M phase, and subsequent apoptosis.

Another plausible mechanism, suggested by the presence of the nitro group, is the induction of oxidative stress through the generation of reactive oxygen species (ROS).[4] Increased intracellular ROS can damage cellular macromolecules, including DNA, proteins, and lipids, ultimately triggering apoptotic cell death.

The following diagram illustrates a hypothetical signaling pathway for the anticancer activity of 5-Nitro-3,4-dihydroquinolin-2(1H)-one, integrating both tubulin polymerization inhibition and ROS-mediated apoptosis.

Caption: Postulated signaling pathway for 5-Nitro-3,4-dihydroquinolin-2(1H)-one.

III. In Vitro Evaluation Protocols

The initial assessment of a novel compound's anticancer activity is typically performed using a panel of human cancer cell lines.[9][10][11]

A. Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.[12]

1. Materials:

- Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer)

- Complete growth medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin)

- 5-Nitro-3,4-dihydroquinolin-2(1H)-one (dissolved in DMSO to a stock concentration of 10 mM)

- MTT solution (5 mg/mL in PBS)

- DMSO (cell culture grade)

- 96-well plates

- Multichannel pipette

- Microplate reader

2. Protocol:

- Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium.

- Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.

- Prepare serial dilutions of 5-Nitro-3,4-dihydroquinolin-2(1H)-one in complete growth medium.

- After 24 hours, remove the medium and add 100 µL of the diluted compound to the respective wells. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

- Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

- Add 10 µL of MTT solution to each well and incubate for 4 hours.

- Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

- Measure the absorbance at 570 nm using a microplate reader.

- Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).[13]

Data Presentation:

| Cell Line | Compound | IC50 (µM) |

| MCF-7 | 5-Nitro-3,4-dihydroquinolin-2(1H)-one | TBD |

| A549 | 5-Nitro-3,4-dihydroquinolin-2(1H)-one | TBD |

| HCT116 | 5-Nitro-3,4-dihydroquinolin-2(1H)-one | TBD |

| MCF-7 | Doxorubicin (Positive Control) | TBD |

| A549 | Doxorubicin (Positive Control) | TBD |

| HCT116 | Doxorubicin (Positive Control) | TBD |

TBD: To be determined experimentally.

IV. In Vivo Efficacy Studies

Following promising in vitro results, the anticancer efficacy of the compound should be evaluated in an in vivo model, such as a xenograft mouse model.[14][15] Patient-derived xenograft (PDX) models are also an option for a more clinically relevant assessment.[16][17]

A. Subcutaneous Xenograft Model

This model involves the implantation of human cancer cells subcutaneously into immunodeficient mice.[14][18]

1. Materials:

- Immunodeficient mice (e.g., athymic nude or SCID mice), 6-8 weeks old

- Human cancer cell line (e.g., HCT116)

- Matrigel

- 5-Nitro-3,4-dihydroquinolin-2(1H)-one

- Vehicle solution (e.g., saline with 5% DMSO and 5% Tween 80)

- Calipers

- Animal balance

2. Protocol:

- Harvest cancer cells and resuspend them in a 1:1 mixture of PBS and Matrigel at a concentration of 5 x 10^7 cells/mL.

- Inject 100 µL of the cell suspension subcutaneously into the right flank of each mouse.

- Monitor the mice for tumor growth.

- When tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups (n=8-10 mice per group).

- Administer 5-Nitro-3,4-dihydroquinolin-2(1H)-one (e.g., via intraperitoneal injection or oral gavage) at a predetermined dose and schedule (e.g., daily for 21 days). The control group receives the vehicle solution.

- Measure tumor volume with calipers twice a week using the formula: Volume = (Length x Width²) / 2.

- Monitor the body weight of the mice as an indicator of toxicity.

- At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histopathology, biomarker analysis).

"Start" [label="Start: Cell Culture", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

"Cell_Harvest" [label="Harvest Cancer Cells"];

"Implantation" [label="Subcutaneous Implantation\nin Immunodeficient Mice"];

"Tumor_Growth" [label="Tumor Growth Monitoring"];

"Randomization" [label="Randomization into Groups\n(Treatment vs. Vehicle)"];

"Treatment" [label="Compound Administration"];

"Monitoring" [label="Tumor Volume & Body\nWeight Measurement"];

"Endpoint" [label="Endpoint: Euthanasia\n& Tumor Excision", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

"Start" -> "Cell_Harvest";

"Cell_Harvest" -> "Implantation";

"Implantation" -> "Tumor_Growth";

"Tumor_Growth" -> "Randomization";

"Randomization" -> "Treatment";

"Treatment" -> "Monitoring";

"Monitoring" -> "Treatment" [label="Repeated Cycles"];

"Monitoring" -> "Endpoint";

}

Caption: Experimental workflow for the in vivo xenograft model.

V. Data Interpretation and Troubleshooting

-

In Vitro: A low IC50 value indicates high potency. It is crucial to test the compound on non-cancerous cell lines to assess its selectivity. If the compound is not soluble in DMSO, other solvents should be tested.

-

In Vivo: A significant reduction in tumor growth in the treatment group compared to the control group indicates efficacy. Monitor for signs of toxicity such as weight loss, ruffled fur, or lethargy. If significant toxicity is observed, the dose and/or schedule may need to be adjusted.

VI. Conclusion

The protocols outlined in this document provide a robust framework for the preclinical evaluation of 5-Nitro-3,4-dihydroquinolin-2(1H)-one as a potential anticancer agent. Through systematic in vitro and in vivo studies, researchers can elucidate its mechanism of action, determine its efficacy, and assess its safety profile, thereby paving the way for further development.

References

- Patient‐derived xenograft model in cancer: establishment and applications - PMC. (n.d.).

- Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development - PMC. (n.d.).

- Capturing the Complexity of Real Cancer Cases with Patient-Derived Xenograft Models. (2025, June 16).

- Patient-Derived Xenograft Models: An Emerging Platform for Translational Cancer Research. (2014, September 1).

- In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. (2023, April 19).

- Advanced In Vivo Cell Line Derived Xenograft Models for Oncology Drug Discovery | Crown Bioscience. (2021, October 24).

- Design, Synthesis, and Anticancer Activity Studies of Novel Quinoline-Chalcone Derivatives. (2021, August 13).

- Cell-culture based test systems for anticancer drug screening - ecancer. (2020, May 22).

- Comparison of In Vitro Anticancer-Drug-Screening Data Generated With a Tetrazolium Assay Versus a Protein Assay Against a Diverse Panel of Human Tumor Cell Lines | JNCI: Journal of the National Cancer Institute | Oxford Academic. (n.d.).

- Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents | ACS Omega. (2021, July 2).

- In vitro bioassays for anticancer drug screening: effects of cell concentration and other assay parameters on growth inhibitory activity - PubMed. (2001, November 8).

- Quinoline-based Anti-oncogenic Molecules: Synthesis and Biological Evaluation. (2023, May 10).

- Synthesis and anticancer evaluation of certain 4-anilinofuro[2,3-b]quinoline and 4 ... - PubMed. (2005, September 15).

- Synthesis and Evaluation of Novel Fluorinated Quinoline Derivatives in 2D and 3D Models of Triple-Negative Breast Cancer | ACS Omega - ACS Publications. (2025, August 30).

- Synthesis and Anticancer Evaluation of 4-Anilinoquinolinylchalcone Derivatives - MDPI. (2023, March 23).

- Investigation of the anticancer activity of modified 4-hydroxyquinolone analogues: in vitro and in silico studies - PMC. (2025, February 5).

- Discovery of Novel 3,4-Dihydro-2(1H)-Quinolinone Sulfonamide Derivatives as New Tubulin Polymerization Inhibitors with Anti-Cancer Activity - PMC. (n.d.).

- Anti-cancer activities at different dilutions for active compounds. *P... - ResearchGate. (n.d.).

- Synthesis and Anticancer Activity Evaluation of New 5-((5-Nitrofuran-2-yl)allylidene)-2-thioxo-4-thiazolidinones - MDPI. (2025, October 22).

- Discovery of Novel 3,4-Dihydro-2(1 H)-Quinolinone Sulfonamide Derivatives as New Tubulin Polymerization Inhibitors with Anti-Cancer Activity - PubMed. (2022, February 24).

- Discovery of Novel 3,4-Dihydro-2(1H)-Quinolinone Sulfonamide Derivatives as New Tubulin Polymerization Inhibitors with Anti-Cancer Activity - MDPI. (2022, February 24).

- Nitroxoline (8-hydroxy-5-nitroquinoline) is more a potent anti-cancer agent than clioquinol (5-chloro-7-iodo-8-quinoline) - ResearchGate. (n.d.).

- The application of click chemistry in the synthesis of agents with anticancer activity. (2015, March 12).

- Role of Oxygen and Nitrogen Radicals in the Mechanism of Anticancer Drug Cytotoxicity - PMC. (n.d.).

- Impact of kinesin Eg5 inhibition by 3,4-dihydropyrimidin-2(1H)-one derivatives on various breast cancer cell features - PubMed. (2015, April 14).

Sources

- 1. Design, Synthesis, and Anticancer Activity Studies of Novel Quinoline-Chalcone Derivatives [mdpi.com]

- 2. eurekaselect.com [eurekaselect.com]

- 3. Synthesis and Anticancer Evaluation of 4-Anilinoquinolinylchalcone Derivatives [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. Role of Oxygen and Nitrogen Radicals in the Mechanism of Anticancer Drug Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Discovery of Novel 3,4-Dihydro-2(1H)-Quinolinone Sulfonamide Derivatives as New Tubulin Polymerization Inhibitors with Anti-Cancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Discovery of Novel 3,4-Dihydro-2(1 H)-Quinolinone Sulfonamide Derivatives as New Tubulin Polymerization Inhibitors with Anti-Cancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. noblelifesci.com [noblelifesci.com]

- 10. Cell-culture based test systems for anticancer drug screening - ecancer [ecancer.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. mdpi.com [mdpi.com]

- 13. Investigation of the anticancer activity of modified 4-hydroxyquinolone analogues: in vitro and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development - PMC [pmc.ncbi.nlm.nih.gov]

- 15. aacrjournals.org [aacrjournals.org]

- 16. Patient‐derived xenograft model in cancer: establishment and applications - PMC [pmc.ncbi.nlm.nih.gov]